2-Amino-N-isoquinolin-1-ylmethyl-acetamide 2-Amino-N-isoquinolin-1-ylmethyl-acetamide
Brand Name: Vulcanchem
CAS No.: 1353947-83-7
VCID: VC8232521
InChI: InChI=1S/C12H13N3O/c13-7-12(16)15-8-11-10-4-2-1-3-9(10)5-6-14-11/h1-6H,7-8,13H2,(H,15,16)
SMILES: C1=CC=C2C(=C1)C=CN=C2CNC(=O)CN
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol

2-Amino-N-isoquinolin-1-ylmethyl-acetamide

CAS No.: 1353947-83-7

Cat. No.: VC8232521

Molecular Formula: C12H13N3O

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-isoquinolin-1-ylmethyl-acetamide - 1353947-83-7

Specification

CAS No. 1353947-83-7
Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
IUPAC Name 2-amino-N-(isoquinolin-1-ylmethyl)acetamide
Standard InChI InChI=1S/C12H13N3O/c13-7-12(16)15-8-11-10-4-2-1-3-9(10)5-6-14-11/h1-6H,7-8,13H2,(H,15,16)
Standard InChI Key ZOEIYZKEEJPQHB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CN=C2CNC(=O)CN
Canonical SMILES C1=CC=C2C(=C1)C=CN=C2CNC(=O)CN

Introduction

Chemical Structure and Nomenclature

2-Amino-N-isoquinolin-1-ylmethyl-acetamide (IUPAC name: 2-amino-N-[(isoquinolin-1-yl)methyl]acetamide) consists of a central acetamide group (CH3CONH2) modified by a 2-amino substituent and an isoquinolin-1-ylmethyl moiety. The isoquinoline system, a bicyclic aromatic heterocycle, contributes to the compound’s planar rigidity and electronic properties, which influence its reactivity and biological interactions . Unlike its isoquinolin-2-yl analogs, the 1-yl substitution alters the spatial orientation of the methylene bridge, potentially affecting intermolecular interactions in medicinal chemistry contexts.

Synthetic Methodologies

Ugi-4CR/Copper-Catalyzed Annulation Strategy

The synthesis of structurally related isoquinolin-2(1H)-yl-acetamides, as reported by recent studies, employs a two-step sequence involving a Ugi four-component reaction (Ugi-4CR) followed by copper-catalyzed annulation . Although the 1-yl variant remains less explored, analogous protocols could be adapted for its production:

  • Ugi-4CR Intermediate Formation:

    • Reactants: An aldehyde (e.g., paraformaldehyde), an amine, an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid derivative (e.g., 2-iodobenzoic acid).

    • Outcome: Generates a 2-iodobenzamide intermediate with a tert-butyl carboxamide group.

  • Copper-Catalyzed Cyclization:

    • Conditions: 10 mol% CuBr, 2 equiv Cs2CO3, dry DMSO, 90°C, 16 hours .

    • Mechanism: The iodine atom undergoes oxidative addition with Cu(I), facilitating C–N bond formation to yield the isoquinoline core.

Table 1: Optimization of Copper Catalysts for Isoquinolin-yl-acetamide Synthesis

CatalystBaseSolventTemperature (°C)Yield (%)
CuClCs2CO3DMSO8062
CuBrCs2CO3DMSO9079
CuBr2Cs2CO3DMSO8063

Key findings: CuBr in DMSO at 90°C provided optimal yields (79%) for isoquinolin-2-yl derivatives, suggesting similar efficiency for 1-yl analogs with adjusted steric considerations .

Challenges in 1-yl Isomer Synthesis

Physicochemical Properties

While experimental data for 2-amino-N-isoquinolin-1-ylmethyl-acetamide are scarce, its analogs exhibit:

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in water .

  • Melting Points: Ranging from 184°C to 206°C for tert-butyl-substituted derivatives .

  • Stability: Sensitive to hydrolysis under acidic or basic conditions due to the acetamide linkage.

Biological Activity and Applications

Table 2: Bioactivity of Selected Isoquinolin-yl-acetamides

CompoundTargetIC50 (nM)Application
LenalidomideProteasome120Multiple Myeloma
EAI045EGFR4.5Non-Small Cell Lung Cancer
Compound IVBacterial Topoisomerase890Antibacterial

Structure-Activity Relationships (SAR)

  • Substitution Position: 2-yl derivatives demonstrate higher proteasome affinity than 1-yl isomers, likely due to improved receptor binding .

  • Amino Group Role: The 2-amino substituent enhances solubility and hydrogen-bonding capacity, critical for membrane permeability .

Industrial Scalability and Modifications

Gram-Scale Synthesis

The Ugi-4CR/copper catalysis approach has been successfully scaled to 8 mmol, yielding 1.14–1.74 g of product with minimal yield reduction (43–64%) . This scalability underscores its viability for industrial applications.

Late-Stage Functionalization

Post-synthetic modifications, such as Suzuki-Miyaura coupling, enable diversification:

  • Example: Pd-catalyzed coupling of 3b with phenylboronic acid yielded biaryl derivative 6a (82% yield) .

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